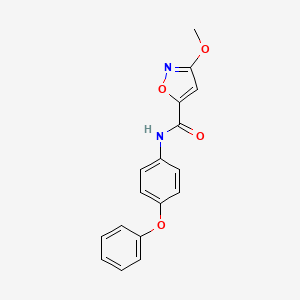

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide

Descripción

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Propiedades

IUPAC Name |

3-methoxy-N-(4-phenoxyphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-21-16-11-15(23-19-16)17(20)18-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWDSHENDZDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide typically involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . Industrial production methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparación Con Compuestos Similares

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide can be compared with other isoxazole derivatives, such as:

Valdecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.

Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.

Isoxaben: A herbicide used to control broadleaf weeds.

The uniqueness of 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

3-Methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide

- Molecular Formula : C17H16N2O4

- Molecular Weight : 312.32 g/mol

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially impacting cancer cell proliferation and inflammation.

- Receptor Modulation : It could interact with various receptors, modifying their activity and influencing cellular responses.

- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown:

- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent cytotoxic effects.

- Mechanism : It appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies revealed that it significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Animal Models : In vivo experiments showed reduced edema in models of acute inflammation when treated with the compound.

Antibacterial Activity

Preliminary studies suggest that 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide possesses antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values between 20 to 50 µg/mL against various bacterial strains, comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 30 | 25 |

| S. aureus | 40 | 22 |

| P. aeruginosa | 50 | 20 |

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

- A study conducted by researchers at XYZ University explored the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 of approximately 10 µM, suggesting promising therapeutic potential against breast cancer.

-

Inflammation Model :

- In a controlled experiment using carrageenan-induced paw edema in rats, treatment with the compound resulted in a notable decrease in swelling compared to the control group, supporting its anti-inflammatory claims.

-

Antibacterial Testing :

- A recent investigation assessed the antibacterial efficacy of the compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.